molecular formula C19H14ClN3O5S B3965516 5-(anilinosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide

5-(anilinosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide

Cat. No. B3965516
M. Wt: 431.8 g/mol
InChI Key: DNWUZVUJDYGLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(anilinosulfonyl)-2-chloro-N-(2-nitrophenyl)benzamide, commonly known as ANS, is a small molecule that has been extensively studied in scientific research. ANS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

ANS has been extensively used in scientific research as a fluorescent probe for protein conformational changes. It has been found to bind to hydrophobic regions of proteins, such as the molten globule state, and undergo a blue shift in fluorescence emission. This property has been used to study protein folding, unfolding, and stability. ANS has also been used to study the binding of ligands to proteins and the effect of pH and temperature on protein conformation.

Mechanism of Action

ANS binds to hydrophobic regions of proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of ANS to proteins causes a blue shift in fluorescence emission due to the change in the microenvironment around the ANS molecule. The exact mechanism of ANS binding to proteins is still under investigation.
Biochemical and physiological effects:
ANS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and alpha-chymotrypsin. ANS has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, ANS has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

ANS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high binding affinity for hydrophobic regions of proteins. ANS also has a strong fluorescence signal, making it easy to detect and quantify. However, ANS has some limitations. It may bind to non-specific sites on proteins, leading to false-positive results. In addition, ANS may interfere with the activity of some enzymes, leading to inaccurate measurements.

Future Directions

There are several future directions for research on ANS. One area of interest is the development of new fluorescent probes based on ANS that have improved binding specificity and selectivity for certain proteins. Another area of interest is the use of ANS in drug discovery, as it has been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of ANS binding to proteins and its effects on protein conformation and stability.

properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)-5-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWUZVUJDYGLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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